

An In-depth Technical Guide to 2,7-Dimethyl-2,7-octanediol

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Compound of Interest

Compound Name:	2,7-Dimethyl-2,7-octanediol
CAS No.:	19781-07-8
Cat. No.:	B035074

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This guide provides a comprehensive technical overview of **2,7-Dimethyl-2,7-octanediol** (CAS No. 19781-07-8), tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, detailed synthesis protocols, characterization techniques, and potential applications, with a focus on scientific integrity and practical insights.

Introduction and Compound Profile

2,7-Dimethyl-2,7-octanediol is a symmetrical long-chain diol characterized by two tertiary hydroxyl groups.[1] Its unique molecular structure, with a C10 backbone, imparts specific physical and chemical properties that make it a valuable building block in various fields, including polymer science and potentially in pharmaceutical formulations.[1][2] The molecular formula of the compound is C₁₀H₂₂O₂, and it has a molecular weight of approximately 174.28 g/mol.[2]

Key Identifiers:

- IUPAC Name: 2,7-dimethyloctane-2,7-diol[3]

- CAS Number: 19781-07-8[3]
- Molecular Formula: C₁₀H₂₂O₂[3]
- Molecular Weight: 174.28 g/mol [3]
- SMILES: CC(C)(CCCC(C)(C)O)O[3]

Physical and Chemical Properties:



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthesis of 2,7-Dimethyl-2,7-octanediol

The synthesis of **2,7-Dimethyl-2,7-octanediol** is most effectively achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[5][6] This approach involves the reaction of a suitable ester, such as dimethyl adipate, with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide). The causality behind this choice lies in the reactivity of the Grignard reagent, which adds twice to the ester carbonyl groups to form the desired tertiary diol.[5]

Reaction Scheme:



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Caption: Synthesis of **2,7-Dimethyl-2,7-octanediol** via Grignard reaction.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- Methyl bromide or methyl iodide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dimethyl adipate
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- Preparation of the Grignard Reagent:
 - Set up a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
 - Add magnesium turnings to the flask.
 - Add a single crystal of iodine to initiate the reaction.
 - In the dropping funnel, place a solution of methyl bromide or methyl iodide in anhydrous diethyl ether.
 - Add a small amount of the methyl halide solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.
 - Once the reaction starts, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Dimethyl Adipate:
 - Cool the Grignard reagent solution in an ice bath.
 - Prepare a solution of dimethyl adipate in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the dimethyl adipate solution dropwise to the cooled Grignard reagent with vigorous stirring. An excess of the Grignard reagent (at least 4 equivalents) is crucial to ensure the complete reaction of both ester groups.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

- Work-up and Purification:
 - Cool the reaction mixture again in an ice bath.
 - Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This is preferred over water to minimize the formation of magnesium hydroxide emulsions.
 - Separate the organic layer.
 - Extract the aqueous layer with two portions of diethyl ether.
 - Combine the organic layers and dry over anhydrous magnesium sulfate.
 - Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.
 - The crude **2,7-Dimethyl-2,7-octanediol** can be purified by recrystallization from a suitable solvent such as hexane or ethyl acetate.

Spectroscopic Characterization

The identity and purity of the synthesized **2,7-Dimethyl-2,7-octanediol** should be confirmed using various spectroscopic techniques.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons, a multiplet for the methylene protons of the octane chain, and a singlet for the hydroxyl protons (which may be broad and its chemical shift can vary depending on the solvent and concentration).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the quaternary carbons attached to the hydroxyl groups, the methyl carbons, and the different methylene carbons in the octane chain.
- FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong C-H stretching bands will be observed around 2850-2960 cm⁻¹.

- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Research and Development

The unique structure of **2,7-Dimethyl-2,7-octanediol** makes it a promising candidate for several applications.

Polymer Science: Synthesis of Novel Polyesters

The diol functionality of **2,7-Dimethyl-2,7-octanediol** allows it to be used as a monomer in the synthesis of polyesters.[1] The presence of the tertiary alcohol groups and the long aliphatic chain can impart unique properties to the resulting polymers, such as increased flexibility and modified thermal stability.[1]

Workflow for Polyester Synthesis:



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Caption: Workflow for the synthesis and characterization of a polyester using **2,7-Dimethyl-2,7-octanediol**.

Experimental Protocol: Polyester Synthesis

- Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge **2,7-Dimethyl-2,7-octanediol**, a suitable diacid (e.g., adipic acid

or terephthalic acid), and an esterification catalyst (e.g., titanium(IV) butoxide).

- Polycondensation: Heat the mixture under a slow stream of nitrogen. The temperature is gradually increased to facilitate the removal of the condensation byproduct (water).
- Vacuum Application: Once the initial water evolution subsides, apply a vacuum to drive the reaction to completion and achieve a high molecular weight polymer.
- Isolation: After cooling, dissolve the polymer in a suitable solvent (e.g., chloroform or THF) and precipitate it into a non-solvent (e.g., methanol).
- Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

Drug Development: Formulation of Poorly Soluble Drugs

Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability. Co-solvents are often employed in formulations to enhance the solubility of such drugs.[3][4] Diols like **2,7-Dimethyl-2,7-octanediol**, with their amphiphilic character, can potentially act as effective co-solvents or as part of lipid-based drug delivery systems.[2][4]

Hypothetical Protocol: Solubility Enhancement Study

- Preparation of Co-solvent Systems: Prepare a series of solutions containing varying concentrations of **2,7-Dimethyl-2,7-octanediol** in a pharmaceutically acceptable solvent system (e.g., a mixture of water and ethanol or polyethylene glycol).
- Solubility Determination: Add an excess amount of the poorly soluble API to each co-solvent system.
- Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
- Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved API using a validated analytical method (e.g., HPLC).
- Data Evaluation: Plot the solubility of the API as a function of the **2,7-Dimethyl-2,7-octanediol** concentration to determine its effectiveness as a solubilizing agent.

Safety and Handling

2,7-Dimethyl-2,7-octanediol is classified as a skin and eye irritant.[2] Inhalation or ingestion may cause narcotic effects such as nausea, dizziness, and headache.[2] Therefore, appropriate safety precautions must be taken during handling.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or in a fume hood.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,7-Dimethyl-2,7-octanediol is a versatile chemical with significant potential in both material science and pharmaceutical applications. Its synthesis via the Grignard reaction is a robust and scalable method. The unique structural features of this diol make it an interesting candidate for the development of novel polymers with tailored properties and for the formulation of challenging drug compounds. Further research into its applications is warranted to fully explore its capabilities.

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